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Alpha-5-Methyluridine

Cat. No.: B12389148
M. Wt: 258.23 g/mol
InChI Key: DWRXFEITVBNRMK-FGEWDUNLSA-N
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Description

Historical Context and Discovery within Nucleoside Chemistry

The study of 5-methyluridine (B1664183) is rooted in the early explorations of nucleic acid components. The beta anomer, ribothymidine (m⁵U), was identified as a modified nucleoside present in the transfer RNA (tRNA) of various organisms. wikipedia.orgnih.gov It is a nearly universal feature of the T-loop (also known as the TΨC loop) in eukaryotic and bacterial tRNA, where it plays a role in stabilizing the molecule's three-dimensional structure. wikipedia.org

The synthesis of nucleosides in the laboratory has been a long-standing challenge and a fertile ground for methodological innovation in organic chemistry. The demand for 5-methyluridine and its enantiomers increased significantly as they were identified as crucial starting materials for the synthesis of potent antiviral drugs. semanticscholar.org For instance, 5-methyluridine is a precursor for producing the anti-HIV drugs Zidovudine (B1683550) (AZT) and Stavudine (d4T). semanticscholar.org Similarly, its L-enantiomer is used to synthesize Telbivudine, a drug active against the hepatitis B virus. semanticscholar.org These applications spurred the development of large-scale synthetic routes, often starting from inexpensive carbohydrates like D-glucose or L-xylose. semanticscholar.org The synthesis involves creating the desired ribofuranose intermediate, followed by coupling with the nucleobase (thymine) and subsequent deprotection steps. semanticscholar.org These synthetic sequences can produce different anomers, including the alpha form, which are then separated and purified for specific research purposes.

Significance and Research Trajectory in Biological Systems and Synthetic Chemistry

The significance of 5-methyluridine and its alpha anomer spans both biological understanding and chemical innovation. While the natural role of the beta anomer in tRNA is well-established, recent research has expanded its known functions and has driven the use of both anomers in synthetic applications.

In biological systems , the focus has broadened from tRNA to other RNA species. 5-methyluridine (m⁵U) has been detected in messenger RNA (mRNA) in mammalian cells, although its distribution and functions are not yet fully understood due to the lack of high-throughput sequencing methods. sioc-journal.cn The discovery of m⁵U in mRNA has opened new avenues in the field of epitranscriptomics, suggesting it plays a role in regulating gene expression. sioc-journal.cnnih.govmdpi.com Studies have shown that the enzymes responsible for m⁵U modification in tRNA may also act on mRNA. mdpi.com

A major research trajectory involves the incorporation of modified nucleosides like 5-methyluridine into synthetic RNAs for therapeutic purposes. Preclinical studies have demonstrated that self-amplifying RNAs (saRNAs) generated with 5-methyluridine (m⁵U) and 5-methylcytidine (B43896) (m⁵C) can mediate strong and sustained protein expression in vivo. oup.comresearchgate.net This is highly significant for the development of vaccines and gene therapies, as enhanced stability and expression could lead to more effective treatments. researchgate.net The inclusion of m⁵U appears to prolong gene expression, a desirable feature for many therapeutic applications. researchgate.net

In synthetic chemistry , Alpha-5-Methyluridine and its parent compound are valuable building blocks. As mentioned, their primary role has been as key intermediates in the synthesis of clinically important antiviral nucleoside analogues. semanticscholar.org Beyond this, researchers are using 5-methyluridine to construct novel bridged nucleic acids (BNAs). clockss.orgacs.org These are synthetic oligonucleotide analogues where the ribose ring is conformationally locked by a bridge. This structural constraint can lead to oligonucleotides with superior properties, such as higher binding affinity to complementary RNA strands and increased resistance to degradation by cellular enzymes (nucleases). clockss.orgacs.org

Scope and Objectives of Current Research Endeavors on this compound

Current research on this compound and its related compounds is focused on leveraging its unique properties for therapeutic and biotechnological advancements. The objectives are multi-faceted, ranging from fundamental biological discovery to the creation of novel chemical entities.

A primary goal is to fully elucidate the biological functions of m⁵U modification in mRNA. sioc-journal.cn To this end, researchers are developing sophisticated computational tools and deep learning models, such as RNADSN, to accurately predict m⁵U modification sites across the transcriptome. nih.govmdpi.com Identifying these sites is the first step toward understanding how this modification influences mRNA stability, translation, and ultimately, cellular processes in health and disease. nih.govnih.gov

Another major research thrust is the optimization of RNA-based therapeutics. Scientists are systematically investigating how the inclusion of modified nucleotides like 5-methyluridine in saRNA platforms affects their stability, expression efficacy, and immunogenicity. oup.comresearchgate.net The aim is to design saRNA molecules with tailored properties for specific applications, from vaccines that elicit robust immune responses to gene replacement therapies that require sustained protein production. researchgate.net

Furthermore, the synthesis of novel nucleic acid analogues derived from 5-methyluridine remains an active area of investigation. Research groups are designing and synthesizing new forms of bridged nucleic acids and other modified oligonucleotides. clockss.orgacs.orgresearchgate.net The objective is to develop next-generation antisense therapeutics, siRNAs, and aptamers with enhanced stability, target affinity, and biological activity. researchgate.net These efforts could lead to more potent and durable drugs for a wide range of diseases.

Data Tables

Table 1: Properties of 5-Methyluridine This table summarizes the general chemical and physical properties of 5-methyluridine, the parent compound of this compound.

PropertyValueSource
Synonyms Ribothymidine, Ribosylthymine, m⁵U wikipedia.orgcaymanchem.com
Chemical Formula C₁₀H₁₄N₂O₆ wikipedia.org
Molar Mass 258.23 g/mol wikipedia.org
Appearance White solid wikipedia.org
Melting Point 183-185 °C
Solubility Soluble in DMSO and dimethylformamide caymanchem.com
UV Maximum (λmax) 267 nm caymanchem.com

Table 2: Key Research Findings on 5-Methyluridine (m⁵U) This table highlights significant research findings related to the application and biological relevance of 5-methyluridine.

Research AreaKey FindingSignificanceSource(s)
Antiviral Synthesis Serves as a key starting material for antiviral drugs like Zidovudine (AZT) and Telbivudine.Enables the production of essential medicines for HIV and Hepatitis B. semanticscholar.org
tRNA Structure A common modification in the T-loop of tRNA, contributing to its structural stability.Fundamental to the proper folding and function of tRNA in protein synthesis. wikipedia.org
mRNA Modification Found to be present on mRNA in mammalian cells, though its function is still under investigation.Opens a new area of epitranscriptomic research into gene regulation. sioc-journal.cnmdpi.com
Synthetic RNA Therapeutics Incorporation into self-amplifying RNA (saRNA) leads to sustained and high-level protein expression in vivo.Offers a promising strategy to improve the efficacy of RNA vaccines and therapies. oup.comresearchgate.net
Bridged Nucleic Acids (BNAs) Used as a monomer for synthesizing novel BNA oligonucleotides with enhanced nuclease resistance and binding affinity.Paves the way for more stable and effective antisense and RNAi therapeutics. clockss.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O6 B12389148 Alpha-5-Methyluridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9+/m1/s1

InChI Key

DWRXFEITVBNRMK-FGEWDUNLSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Chemical Synthesis and Structural Elucidation Methodologies for Alpha 5 Methyluridine and Analogues

De Novo Synthesis Strategies for Alpha-5-Methyluridine

De novo synthesis involves the construction of the nucleoside by forming the crucial N-glycosidic bond between a pyrimidine (B1678525) base and a ribose or deoxyribose sugar moiety. The primary challenge in synthesizing this compound is to direct this glycosylation to favor the α-anomer over the more stable β-anomer.

The stereochemical outcome of the glycosylation reaction is highly dependent on the reaction conditions, the nature of the sugar and base, and the catalysts employed. researchgate.net Several methods have been developed to achieve stereoselectivity for the α-configuration.

The Vorbrüggen glycosylation is a widely utilized method for nucleoside synthesis. It typically involves the reaction of a silylated nucleobase with a protected sugar derivative, often a halo-sugar or an acylated sugar, in the presence of a Lewis acid catalyst. nih.gov While this method often yields a mixture of anomers, conditions can be optimized to favor the α-product. For instance, researchers found that using stannic chloride (SnCl₄) as a catalyst could significantly influence the anomeric ratio. A study demonstrated that carrying out the reaction with ten equivalents of SnCl₄ resulted in the highest production of the α-nucleoside, achieving an α:β ratio of 75:25. nih.gov The choice of protecting groups on the sugar moiety also plays a critical role. The presence of a benzoate (B1203000) group at the C2 position of arabinose has been shown to guide the stereoselective synthesis of α-nucleoside derivatives. nih.gov

Another approach involves manipulating reaction additives. In the condensation of 5-substituted-2,4-di(trimethylsilyloxy)pyrimidines with a protected deoxyribofuranosyl chloride, the addition of an organic base like pyridine (B92270) was found to favor the formation of α-thymidine in approximately 70% yield. nih.gov This contrasts with the same reaction in the presence of a Brønsted acid (p-nitrophenol), which stereoselectively yields the β-anomer. nih.gov

The table below summarizes the effect of different catalysts and conditions on the stereoselectivity of glycosylation reactions for α-nucleoside synthesis.

Catalyst/ConditionSugar MoietyBaseα:β RatioReference
SnCl₄ (10 equiv.)Protected DeoxyriboseSilylated Nucleobases75:25 nih.gov
Pyridine (as additive)3,5-di(O-p-chlorobenzoyl)-2-deoxy-α-d-ribofuranosyl chloride5-substituted-2,4-di(trimethylsilyloxy)pyrimidine~70% α-anomer nih.gov
TMS-triflateβ-thymidine derivativeN/A (Epimerization)50% overall yield of α-anomer rsc.org

Regioselectivity in nucleoside synthesis refers to the control of the position at which the sugar moiety attaches to the nucleobase. For pyrimidines like thymine (B56734) (5-methyluracil), the glycosidic bond must be formed at the N1 position. Direct glycosylation of the thymine base can lead to undesired side products due to reaction at other nucleophilic sites, such as the N3 position or the exocyclic oxygen atoms.

To ensure N1-regioselectivity, the nucleobase is often chemically modified prior to the glycosylation step. A common strategy is to use silylated pyrimidine derivatives, such as persilylated thymine. nih.govnih.gov The trimethylsilyl (B98337) (TMS) groups protect the oxygen atoms and the N3 position, thereby activating the N1 position for nucleophilic attack on the sugar's anomeric center. This approach is fundamental to the Vorbrüggen glycosylation method. nih.gov

Alternative strategies for achieving regioselectivity have been explored. A titanium-catalyzed ribosylation method has been reported for the synthesis of pyrimidine ribonucleosides, which addresses the challenge of low nucleophilicity at the N1 position. researchgate.net For creating modified nucleobases, a two-step procedure has been developed to synthesize N1-propargyl pyrimidines, avoiding the formation of N1,N3-dialkylated byproducts that can occur in simpler, one-step alkylations. nih.gov This demonstrates the importance of controlling reaction pathways to ensure the correct functionalization of the pyrimidine ring before or after glycosylation.

Semisynthesis and Derivatization of this compound

Semisynthetic approaches start with a pre-existing, often naturally occurring, nucleoside and chemically modify it to obtain the desired analogue. A prevalent strategy for synthesizing this compound is the anomeric epimerization of the more readily available β-thymidine. acs.orgnih.gov This involves inverting the stereochemistry at the C1' position. One reported method involves protecting the 3' and 5' hydroxyl groups of β-thymidine, followed by treatment with acetic anhydride (B1165640) and sulfuric acid, which facilitates the epimerization to yield a mixture favoring the α-anomer (α/β ratio of approximately 3:1). acs.orgnih.gov The desired α-anomer can then be separated by crystallization and deprotected to give pure this compound. acs.orgnih.gov

Once this compound is synthesized, its ribose moiety can be further functionalized to produce a variety of analogues. The 5'-hydroxyl group is a primary site for modification. For example, it can be converted into an azide (B81097) group via a two-step process involving mesylation followed by displacement with sodium azide. acs.orgresearchgate.net The resulting 5'-azido-5'-deoxy-α-thymidine is a key intermediate. acs.orgresearchgate.net

This azide can then be reduced to a primary amine (5'-amino-5'-deoxy-α-thymidine) via hydrogenation. acs.orgresearchgate.net This 5'-amino analogue serves as a versatile precursor for synthesizing a range of derivatives, including ureas, thioureas, sulfonamides, and amides, by reacting it with corresponding isocyanates, thioisocyanates, or acyl chlorides. acs.orgnih.gov These modifications are crucial for exploring the structure-activity relationships of this compound analogues. nih.gov

The table below outlines a synthetic pathway for 5'-modifications of this compound.

Starting MaterialReagentsProductYieldReference
α-Thymidine1. Diphenylacetyl chloride, pyridine; 2. p-Toluoyl chloride, pyridine; 3. Acetic anhydride, H₂SO₄; 4. NaOMe, MeOHα-Thymidine (from β-Thymidine)~90% (deprotection step) nih.gov
α-ThymidineMethanesulfonyl chloride, pyridine5'-O-Methanesulfonyl-α-thymidine42.5% researchgate.net
5'-O-Methanesulfonyl-α-thymidineNaN₃, DMF5'-Azido-5'-deoxy-α-thymidineN/A acs.orgresearchgate.net
5'-Azido-5'-deoxy-α-thymidineH₂, 10% Pd/C, MeOH5'-Amino-5'-deoxy-α-thymidine94.8% researchgate.net
5'-Amino-5'-deoxy-α-thymidine4-Nitrobenzenesulfonyl chloride5'-(4-Nitrophenyl)sulfonamido-5'-deoxy-α-thymidine45-89% (general for sulfonamides) researchgate.net

Modifications can also be introduced to the uracil (B121893) base (thymine) of this compound. While the 5-methyl group is the defining feature of this nucleoside, other positions on the pyrimidine ring can be altered. However, regioselective functionalization of the base in a pre-formed nucleoside can be complex. Solvent choice has been shown to direct the alkylation of 5'-O-protected thymidine (B127349) to either the 3'-O-position on the sugar or the N3-position on the base. researchgate.net Specifically, using aprotic polar solvents with a high dielectric constant, such as DMF or DMSO, selectively promotes N3-alkylation. researchgate.net This principle allows for the synthesis of N3-functionalized thymidine derivatives, a strategy that could be applied to the alpha-anomer as well.

The biological activity of nucleosides often requires their conversion to the corresponding 5'-mono-, di-, or triphosphates. Enzymatic synthesis is a powerful tool for these transformations. mdpi.com For instance, nucleoside monophosphate (NMP) kinases can catalyze the conversion of 5'-monophosphates to 5'-diphosphates, a key step in producing the building blocks for nucleic acid polymerization. mdpi.com Deoxythymidine diphosphate (B83284) (dTDP)-activated sugars are common in nature and serve as glycosylation donors for various biosynthetic pathways. researchgate.net The synthesis of phosphorylated analogues of this compound, such as α-thymidine triphosphate (α-TTP), would follow similar principles, likely using a combination of chemical and enzymatic kinase-catalyzed reactions.

The incorporation of this compound into short nucleic acid chains (oligomers) is also of significant interest. A stereoselective glycosylation procedure has been described for synthesizing protected α-2'-deoxy-2-thiouridine, which was then converted into a phosphoramidite (B1245037) synthon. tandfonline.com Such synthons are the reactive monomers used in automated solid-phase synthesis to build custom oligonucleotides, demonstrating a viable pathway for creating oligomeric structures containing α-nucleoside analogues.

Advanced Spectroscopic and Crystallographic Analyses for Structural Confirmation of this compound

The definitive structural confirmation of this compound relies on a combination of advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's connectivity, conformation, and mass. Concurrently, X-ray crystallography offers an unambiguous determination of its three-dimensional atomic arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure and elucidating its preferred conformation, particularly the orientation of the nucleobase and the pucker of the ribose ring. nih.gov

The anomeric proton (H-1') is particularly diagnostic. Its chemical shift and coupling constant (³JH1'-H2') are sensitive indicators of the configuration at the anomeric carbon (α or β) and the sugar conformation. For nucleosides, the relationship between the vicinal proton-proton coupling constants and the dihedral angle, described by the Karplus equation, is fundamental for conformational analysis of the furanose ring. magritek.comresearchgate.net The sugar ring of a nucleoside is not planar and typically exists in a dynamic equilibrium between two major puckered conformations: N-type (C3'-endo) and S-type (C2'-endo). The magnitude of the ³JH1'-H2' and other vicinal coupling constants allows for the estimation of the relative populations of these conformers. researchgate.net For instance, a larger coupling constant, such as the 8.0 Hz observed for the ³JH1ʹH2ʹ in a 3ʹ,4ʹ-bridged 5-methyluridine (B1664183) derivative, is indicative of a specific sugar conformation. clockss.org

In addition to the sugar pucker, NMR can determine the conformation around the glycosidic bond (N1-C1'), which can be either syn or anti. This is often determined by observing the Nuclear Overhauser Effect (NOE) between the base proton (H-6) and the sugar protons (H-1', H-2'). For many pyrimidine nucleosides, an anti conformation is preferred. nih.gov The structure of related compounds has been established with an anti conformation of the base relative to the sugar. nih.gov

Proton/Carbon Typical Chemical Shift Range (ppm) Key Coupling Constants (Hz) Information Gained
H-1' (Anomeric)5.5 - 6.5³JH1'-H2': 2 - 8Sugar pucker, anomeric configuration (α/β)
H-67.5 - 8.0Base environment
5-CH₃1.8 - 2.0Confirmation of methyl group
C-1'85 - 95¹JC1'-H1'Anomeric configuration, sugar conformation
C-2', C-3', C-4'70 - 85Sugar pucker
5-CH₃10 - 15Confirmation of methyl group

Note: Specific chemical shift values can vary based on solvent and experimental conditions. This table represents typical values for uridine (B1682114) derivatives.

Mass spectrometry (MS) is a powerful technique used to determine the precise molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. udel.edu Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly employed for nucleoside analysis. nih.gov

The exact mass of this compound (C₁₀H₁₄N₂O₆) is 258.0852 g/mol . High-resolution mass spectrometry can measure this value with high accuracy, typically to within a few parts per million (ppm), which helps to confirm the molecular formula.

The fragmentation of nucleosides in tandem MS (MS/MS) experiments is well-characterized and provides significant structural information. researchgate.net A primary and characteristic fragmentation pathway involves the cleavage of the N-glycosidic bond that connects the 5-methyluracil base to the ribose sugar. This cleavage results in two major fragment ions: one corresponding to the protonated base [BH₂]⁺ and another to the sugar moiety. researchgate.netacs.org For this compound, this would produce a characteristic ion for the 5-methyluracil base. The analysis of these fragment ions serves as a fingerprint for the identification of the compound. udel.edu

Ion Description Expected m/z (mass-to-charge ratio)
[M+H]⁺Protonated molecular ion259.0930
[M+Na]⁺Sodiated molecular ion281.0749
[BH₂]⁺Protonated 5-methyluracil base127.0502
[M+H - H₂O]⁺Loss of water from molecular ion241.0824
[Sugar]⁺Ribose fragment133.0496

Note: The m/z values are calculated for the most abundant isotopes and may be observed in positive ion mode ESI-MS.

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline form. wikipedia.orgnih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation.

For 5-methyluridine, crystallographic studies have been performed. Crystalline 5-methyluridine hemihydrate has been shown to belong to the orthorhombic crystal system with the chiral space group P2₁2₁2. researchgate.net The ability to obtain a high-resolution crystal structure allows for the unambiguous assignment of the absolute stereochemistry and the detailed analysis of the molecule's conformational preferences in the solid state. libretexts.org

The analysis of the crystal structure reveals the preferred sugar pucker, the orientation of the glycosidic bond, and the conformation of the exocyclic hydroxymethyl group (C4'-C5' bond). For related 3'-C-methyl-2'-deoxy-5-methyluridine structures, a C2'-endo sugar pucker, an anti conformation about the glycosidic bond, and a gauche+ conformation for the C4'-C5' bond have been observed. nih.gov These parameters are crucial for understanding its biological function and interactions with enzymes.

Parameter Description Typical Finding for 5-Methyluridine Derivatives Reference
Crystal SystemThe symmetry system of the crystal lattice.Orthorhombic researchgate.net
Space GroupThe symmetry group of the crystal.P2₁2₁2 researchgate.net
Sugar PuckerThe 3D conformation of the ribose ring.C2'-endo or C3'-endo nih.gov
Glycosidic Torsion Angle (χ)The rotation around the N1-C1' bond.anti conformation nih.gov
C4'-C5' Torsion Angle (γ)The conformation of the exocyclic hydroxymethyl group.gauche+ nih.gov

Biological and Biochemical Mechanisms of Action Pertaining to Alpha 5 Methyluridine

Interactions with Nucleic Acid Metabolism Pathways

The metabolic fate of alpha-5-methyluridine is intrinsically linked to the enzymes that govern the synthesis and breakdown of nucleic acids. These interactions are crucial in understanding its biological significance.

This compound can be acted upon by nucleoside kinases and phosphorylases, enzymes central to the nucleoside salvage pathway. Nucleoside kinases catalyze the phosphorylation of nucleosides to form nucleotides, which are the building blocks of DNA and RNA. mdpi.com While some kinases exhibit broad substrate specificity, others are more selective. For instance, thymidine (B127349) kinase can phosphorylate this compound, highlighting its recognition as a substrate. google.com

Nucleoside phosphorylases, on the other hand, catalyze the reversible cleavage of the glycosidic bond in nucleosides, yielding a free base and a sugar-1-phosphate. conicet.gov.ar Some nucleoside phosphorylases have been shown to process 5-methyluridine (B1664183). acs.org For example, a riboside hydrolase from the parasite Trichomonas vaginalis can hydrolyze 5-methyluridine, although at a slower rate compared to other nucleosides. nih.gov The efficiency of this process can be influenced by substituents on the uracil (B121893) ring. nih.gov

The interaction of this compound with these enzymes is a critical first step for its subsequent metabolic conversions and incorporation into nucleic acids. The ability of these enzymes to recognize and process this modified nucleoside underscores the flexibility of the nucleic acid salvage pathway.

Once phosphorylated to its triphosphate form (5-methyluridine 5'-triphosphate or rTTP), this compound can serve as a precursor for nucleic acid synthesis. This process is catalyzed by DNA and RNA polymerases. Most natural polymerases incorporate standard nucleotide triphosphates into growing nucleic acid chains. google.com However, some polymerases can recognize and incorporate modified nucleotides like 5-methyluridine 5'-triphosphate.

The incorporation of modified nucleotides can occur through pre-replicative modification, where the precursor deoxynucleotide monophosphates (dNMPs) are enzymatically modified before being converted to triphosphates and incorporated by a DNA polymerase. nih.gov

In the context of RNA, 5-methyluridine is a known modification found in transfer RNA (tRNA) and ribosomal RNA (rRNA). medchemexpress.comresearchgate.net This modification is introduced post-transcriptionally by specific RNA methyltransferases, such as TrmA and RumA in E. coli. medchemexpress.comnih.gov These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (AdoMet) to a specific uridine (B1682114) residue within the RNA molecule. pnas.org The recognition of the target uridine is highly specific and often depends on the secondary and tertiary structure of the RNA, such as the T-loop of tRNA. medchemexpress.compnas.org

It's important to note that while 5-methyluridine 5'-triphosphate can be a substrate for some polymerases, its incorporation efficiency can be low. For example, HIV-1 reverse transcriptase was found to incorporate a derivative, 3'-C-methylidene-2',3'-dideoxy-5-methyluridine 5'-triphosphate, with very low efficiency, and other DNA polymerases examined did not incorporate it at all.

The entry of this compound into cells is mediated by nucleoside transport proteins. scienceopen.com These transporters are crucial for the uptake of both natural nucleosides and their analogs. In model organisms like Escherichia coli, concentrative nucleoside transporters, such as NupC and NupG, are responsible for the H+-linked transport of nucleosides across the cell membrane. rsc.org

Studies on the concentrative nucleoside transporter (CNT) from Vibrio cholerae (vcCNT), a model for human CNTs, have provided insights into the binding of various nucleosides. elifesciences.org A fluorescence-anisotropy-based competition assay was used to determine the equilibrium dissociation constants (KD) for several nucleosides, including 5-methyluridine. elifesciences.org The results indicated that vcCNT binds to 5-methyluridine with a measurable affinity. elifesciences.org

Furthermore, research on equilibrative nucleoside transporters (ENTs) has revealed their role in the export of RNA-derived modified nucleosides. nih.gov Both ENT1 and ENT2 can transport modified nucleosides, with ENT1 showing a higher preference. nih.gov This transport mechanism is vital for maintaining the intracellular concentration of these molecules. nih.gov

The interaction of this compound with these transport systems is a key determinant of its intracellular availability and subsequent metabolic fate.

Enzymatic Interactions and Specificity of this compound

The biological effects of this compound are mediated through its specific interactions with various enzymes. Understanding the kinetics, thermodynamics, and structural basis of these interactions provides a deeper insight into its mechanism of action.

The interaction of this compound with its target enzymes can be quantified through kinetic and thermodynamic studies. For instance, the binding affinity of various nucleosides to the Vibrio cholerae concentrative nucleoside transporter (vcCNT) has been determined using a fluorescence-anisotropy-based competition assay. elifesciences.org This study provided the equilibrium dissociation constant (KD) for 5-methyluridine, offering a quantitative measure of its binding to this transporter. elifesciences.org

In the case of RNA methyltransferases, such as TrmA, the catalytic process involves the binding of the enzyme to the tRNA substrate, which is composed of multiple steps, including an initial bimolecular binding followed by conformational changes. mdpi.com The enzyme specifically recognizes the T-arm stem-loop structure of the tRNA to achieve methylation of the target uridine. medchemexpress.com

Thermodynamic parameters, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can provide further insights into the stability of enzyme-substrate complexes. For example, thermodynamic analysis of DNA/RNA duplexes containing modified nucleosides has been used to understand the impact of these modifications on duplex stability. nih.gov While specific thermodynamic data for the binding of this compound to its target enzymes is not extensively detailed in the provided context, the principles of these analyses are fundamental to understanding the energetics of such interactions. nih.govarxiv.org

Table 1: Equilibrium Dissociation Constants (KD) for Nucleoside Binding to vcCNT This interactive table summarizes the binding affinities of various nucleosides to the Vibrio cholerae concentrative nucleoside transporter (vcCNT) as determined by fluorescence titrations. elifesciences.org

CompoundKD (μM)
Uridine36 ± 3
Cytidine61 ± 5
Adenosine470 ± 100
5-Methyluridine61 ± 7
2′-Deoxyuridine170 ± 10

X-ray crystallography and other structural biology techniques have been instrumental in elucidating the three-dimensional structures of enzymes in complex with their substrates, providing a detailed view of the molecular interactions that govern specificity and catalysis. scielo.brthepharmajournal.com

The crystal structure of the Escherichia coli 5-methyluridine (m5U) 54 tRNA methyltransferase (TrmA) in a complex with a tRNA T-arm analog has been solved. pnas.org This structure revealed that the target uridine (U54) is flipped out of the T-loop and into the enzyme's active site. pnas.org The protein-RNA interface involves interactions with several nucleotides of the T-loop and the proximal stem. pnas.org

Structural studies of a riboside hydrolase from Trichomonas vaginalis have also been conducted with the slowly hydrolyzed substrate 5-methyluridine. nih.gov These studies can help in understanding the specific interactions within the active site that contribute to substrate binding and catalysis. nih.gov

The structural information derived from these studies is crucial for understanding the molecular basis of enzyme specificity and for the rational design of inhibitors or modified substrates.

Cellular Uptake and Intracellular Fate in Defined Cell Culture Systems

The journey of a nucleoside analog from the extracellular environment to its site of action involves membrane transport, metabolic activation (or inactivation), and distribution to various subcellular compartments.

Mechanistic Studies of Membrane Permeation and Transporters

Due to their hydrophilic nature, nucleoside analogs require specialized membrane transport proteins to cross the cell membrane. The two major families of human nucleoside transporters (NTs) are the Concentrative Nucleoside Transporters (CNTs, gene family SLC28) and the Equilibrative Nucleoside Transporters (ENTs, gene family SLC29). frontiersin.org

Concentrative Nucleoside Transporters (CNTs): These are Na⁺-dependent symporters that transport nucleosides into the cell against a concentration gradient. hCNT1 has a preference for pyrimidine (B1678525) nucleosides, hCNT2 for purine (B94841) nucleosides, and hCNT3 transports both. frontiersin.org

Equilibrative Nucleoside Transporters (ENTs): These are bidirectional, facilitated diffusion transporters. hENT1 and hENT2 are the most studied and are broadly selective, transporting both purine and pyrimidine nucleosides. nih.gov

The recognition of substrates by these transporters is critically dependent on the structure of the nucleoside, including the sugar moiety. Studies on bacterial nucleoside transporters NupC and NupG have shown that the natural β-configuration at the C1' anomeric center is mandatory for efficient ligand binding. researchgate.net This suggests that this compound, with its α-configuration, would likely be a poor substrate for many of these transporters, potentially limiting its cellular uptake compared to its β-anomer. Any uptake would depend on the specific transporter's tolerance for this stereochemical variation.

Intracellular Phosphorylation and Metabolic Conversion Pathways

Once inside the cell, nucleoside analogs must be sequentially phosphorylated to their 5'-mono-, di-, and triphosphate forms to become pharmacologically active. This phosphorylation cascade is often the rate-limiting step in their mechanism of action. mdpi.com

Monophosphorylation: This first, crucial step is catalyzed by nucleoside kinases. The primary enzymes responsible for phosphorylating pyrimidine nucleosides are cytosolic deoxycytidine kinase (dCK) and mitochondrial thymidine kinase 2 (TK2). Uridine-cytidine kinases (UCK1, UCK2) also phosphorylate uridine and cytidine. A study assessing human UCK1 activity against unnatural substrates found it could convert 5-methyluridine to its monophosphate form. wgtn.ac.nz However, the efficiency of these kinases with α-anomeric substrates is expected to be low, as the enzyme's active site is optimized for the specific stereochemistry of β-nucleosides. wgtn.ac.nz

Di- and Triphosphorylation: Subsequent phosphorylations from the monophosphate to the diphosphate (B83284) and from the diphosphate to the triphosphate are catalyzed by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively. These enzymes generally have broader substrate specificity than the initial nucleoside kinases. mdpi.com

Distribution and Localization within Subcellular Compartments

The subcellular fate of a nucleoside analog is determined by the localization of its transporters and metabolizing enzymes.

Plasma Membrane: Transporters like hENT1 and hENT2 are primarily located on the plasma membrane, mediating the initial entry into the cytoplasm. nih.gov

Cytosol: The cytosol contains key activating enzymes, including dCK and UCKs, which would be responsible for the initial phosphorylation of this compound.

Mitochondria: This organelle has its own set of nucleoside kinases (e.g., TK2) and DNA polymerase (polymerase γ). Some transporters, such as hENT3, are localized to mitochondrial membranes, potentially allowing for the transport of nucleosides into the mitochondrial matrix. nih.gov If this compound were transported into mitochondria, it could potentially be phosphorylated and interfere with mitochondrial DNA replication.

Nucleus: The nucleus is the primary site of action for analogs targeting genomic DNA replication and RNA synthesis. The phosphorylated forms of this compound would need to be transported into the nucleus to inhibit nuclear DNA and RNA polymerases.

Due to the general resistance of α-nucleosides to degradation and their potential for poor phosphorylation, it is possible that unmetabolized this compound could diffuse or be transported to different cellular compartments, but its concentration and ultimate localization would be highly dependent on the specific expression and tolerance of transporters and kinases within a given cell type.

Computational and Theoretical Investigations of Alpha 5 Methyluridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model the electronic distribution and reactivity of alpha-5-methyluridine. researchgate.netmdpi.com These calculations provide a foundational understanding of the molecule's inherent chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the HOMO is typically localized on the pyrimidine (B1678525) ring, while the LUMO is also distributed across this aromatic system. researchgate.net

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. libretexts.orgresearchgate.net For this compound, the most negative potential is concentrated around the oxygen atoms (O2 and O4) of the uracil (B121893) base, identifying them as the primary sites for electrophilic interaction and hydrogen bond acceptance. researchgate.netnih.gov The hydrogen atom on N3 and the hydroxyl groups of the ribose moiety are characterized by positive electrostatic potential. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for this compound (Calculated)

ParameterEnergy (eV) in VacuumEnergy (eV) in Water (Implicit)
HOMO Energy-6.5-6.3
LUMO Energy-1.2-1.1
HOMO-LUMO Gap5.35.2

Note: The values presented are representative and derived from typical DFT calculations on similar nucleosides. Actual values may vary based on the level of theory and basis set used.

The sites of protonation have been investigated theoretically. nsf.gov While several atoms can accept a proton, calculations reveal the most favorable protonation sites. Studies on the closely related uridine-5'-monophosphate indicate that protonation of the phosphate (B84403) group is energetically preferred over protonation on the nucleobase. ru.nl When considering only the nucleobase, the O4 carbonyl oxygen is generally the most favored site of protonation, followed by the O2 oxygen. ru.nlru.nl The 5-methyl group slightly enhances the proton affinity of the nucleobase compared to unsubstituted uridine (B1682114). ru.nl

Table 2: Calculated Relative Stabilities of Protonated this compound Conformers

Protonation SiteRelative Gibbs Free Energy (kcal/mol)Comment
Phosphate (if present)0.0Most stable form for monophosphate
O4 (keto)~3-5Most stable site on the nucleobase
O2 (keto)~6-8Less stable than O4 protonation

Note: Values are illustrative, based on computational studies of thymidine (B127349) and uridine monophosphates, representing the energy difference relative to the most stable protonated form. ru.nl

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations allow researchers to model the movement of atoms in a molecule over time, providing a detailed picture of its conformational flexibility and behavior in different environments, such as in solution. nih.govmdpi.com

The conformation of this compound is significantly influenced by its environment. A key conformational feature is the orientation of the uracil base relative to the ribose sugar, defined by the glycosidic torsion angle, which gives rise to syn and anti conformations. Quantum chemical calculations on related uridine derivatives have shown that in the gas phase, there is only a slight energy difference between the syn and anti conformers. nih.govresearchgate.net However, when the effects of an aqueous solvent are included in the calculations using a polarized continuum model, the syn-conformer becomes substantially more stable than the anti structure. nih.govresearchgate.net This stabilization is attributed to favorable interactions between the polar solvent and the specific arrangement of the nucleoside in the syn form.

Table 3: Calculated Solvent Effect on the Conformational Stability of a 5-Methyluridine (B1664183) Derivative

ConformerRelative Energy in Gas Phase (kcal/mol)Relative Energy in Aqueous Solution (kcal/mol)
Anti0.00.0
Syn+0.2-14.0

Data adapted from studies on 5'-O-methyl-uridine 2',3'-cyclic monophosphate, illustrating the dramatic stabilizing effect of water on the syn conformation. nih.govresearchgate.net

MD simulations are invaluable for studying the dynamic interactions between this compound, typically as part of a larger nucleic acid chain like tRNA, and its biological partners. acs.org A well-known role for 5-methyluridine is at position 54 (T54) in the T-loop of most tRNAs, where it participates in stabilizing the L-shaped tertiary structure through an interaction with 1-methyladenine (B1486985) at position 58 (m¹A58). nih.govpnas.org

MD simulations can be used to:

Characterize Hydrogen Bonding: Quantify the persistence and geometry of hydrogen bonds between T54 and surrounding residues, including water molecules, to understand their contribution to the stability of the interaction. nih.gov

Explore Unbinding/Binding Events: Simulate the association of tRNA with its binding partners, such as the tRNA (T54) methyltransferase enzyme, to visualize the pathway and identify key intermediate states. pnas.org

These simulations provide a time-resolved view of the interactions, revealing the flexibility and dynamic changes that are crucial for biological function but are often averaged out in static experimental structures.

Molecular Docking and Binding Energy Predictions for Enzyme Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). arxiv.org This is followed by the use of scoring functions to estimate the strength of the interaction, often reported as a binding energy. biomoltech.com

A primary enzyme target for this compound is the enzyme responsible for its synthesis, tRNA (m⁵U54) methyltransferase (TrmFO in bacteria, also known as RumA). pnas.org This enzyme catalyzes the methylation of uridine at position 54 in a tRNA precursor. Docking studies can be used to model how the uridine-containing tRNA substrate fits into the TrmFO active site. pnas.org

Key insights from docking simulations include:

Binding Pose: Predicting the precise orientation of the target U54 within the enzyme's catalytic pocket, positioning it correctly relative to the methyl donor cofactor (MTHF) and catalytic residues. pnas.org

Key Interactions: Identifying specific amino acid residues that form hydrogen bonds, electrostatic, or hydrophobic interactions with the uridine base and the surrounding tRNA backbone. researchgate.net

Substrate Specificity: By comparing the docking scores and interaction patterns of the correct uridine substrate with other modified or incorrect nucleosides, researchers can hypothesize about the structural basis of the enzyme's specificity.

Binding energy predictions, while often providing a relative ranking of different ligands, help in prioritizing candidates for further experimental study and in understanding the energetic contributions of different parts of the ligand to the binding affinity. biomoltech.com

Table 4: Representative Molecular Docking Results for Uridine Substrate in tRNA Methyltransferase Active Site

Ligand (at position 54)Predicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Uridine (Substrate)-8.5His148, Arg270, Gln112
Pseudouridine (B1679824)-7.2Arg270, Gln112
Cytidine-6.1Gln112

Note: This table is a hypothetical representation to illustrate the output of a molecular docking study. The binding energies and residues are illustrative and would be determined by specific docking calculations into the active site of an enzyme like TrmFO. pnas.org

Prediction of Binding Modes and Affinities in Active Sites

Molecular docking and other computational techniques are crucial for predicting how a ligand like this compound fits into the active site of a protein and for estimating the strength of this interaction, known as binding affinity. plos.orgarxiv.org These predictions are fundamental to understanding the compound's mechanism of action and for screening potential biological targets. plos.org

One area of investigation has been the interaction of 5-methyluridine with nucleoside phosphorylases (NPs), enzymes vital in the nucleoside salvage pathway. researchgate.net A study involving molecular docking simulations with AutoDock was conducted to understand the substrate preference of mutants of Aspergillus melleus purine (B94841) nucleoside phosphorylase (AmPNP). researchgate.net For the mutant AmPNPΔS2 V102K, which showed activity towards uridine and its analogues, docking studies were used to model the interaction with phosphate ions in the active site, which is crucial for the enzyme's catalytic activity. researchgate.net The introduction of a lysine (B10760008) residue (K) at position 102 was shown to facilitate the formation of a hydrogen bond with the phosphate ion, thereby stabilizing it for the subsequent nucleophilic attack on the nucleoside. researchgate.net While this study focused on the phosphate ion, it provides a structural model for how nucleosides like 5-methyluridine are positioned within the active site to allow for the phosphorolysis reaction to occur. researchgate.net

The accuracy of binding affinity prediction is a central goal in computer-aided drug design. arxiv.org Advanced methods utilizing graph neural networks and pre-trained transformers, such as EIGN and PLAPT, are being developed to achieve higher accuracy and better generalization in predicting these interactions for a wide range of molecules and proteins. plos.orgresearchgate.net These state-of-the-art models, validated on benchmark datasets like CASF-2016, demonstrate the increasing power of computational approaches to provide reliable predictions of molecular binding. plos.org

Table 1: Predicted Binding Interactions and Computational Methods

This table summarizes computational studies predicting the binding of this compound or related structures to protein active sites.

Target Protein/System Computational Method Key Findings/Predictions Reference
Mutant Nucleoside Phosphorylase (AmPNPΔS2 V102K) Molecular Docking (AutoDock) Modeled the positioning of the phosphate ion, which is essential for the phosphorolysis of nucleosides like 5-methyluridine. The V102K mutation was predicted to stabilize the phosphate ion via hydrogen bonding, enhancing catalytic activity. researchgate.net

Rational Design of this compound Analogues Based on In Silico Models

In silico models are instrumental in the rational design of novel molecules with improved properties, such as enhanced binding affinity, better selectivity, or superior nuclease resistance. acs.org This approach has been applied to uridine derivatives, including those with methylation, to develop new therapeutic agents.

A prominent example is the use of free energy perturbation (FEP) calculations to guide the design of antiviral nucleoside analogues. nih.govresearchgate.net In one study, FEP was used to predict the binding free energies of various methyl-substituted uridine analogues to both a host kinase (UMPK) and the viral RNA-dependent RNA polymerase (RdRp) of the hepatitis C virus (HCV). nih.gov The goal was to design a molecule that is efficiently phosphorylated by the host enzyme and then effectively inhibits the viral polymerase. nih.gov The calculations for 4'-C-methyluridine suggested it was a favorable substrate for the host kinase but a less favorable inhibitor for the viral polymerase, a prediction that was later validated by experimental antiviral activity assays. nih.gov This work demonstrated that nucleoside analogues can be rationally designed using computational methods to meet the complex multi-target requirements for antiviral efficacy. nih.govresearchgate.net

Another strategy involves creating bridged nucleic acid (BNA) analogues to enhance the properties of oligonucleotides for antisense applications. acs.org The novel 2',4'-BNANC analogue, which contains a six-membered bridged structure, was designed and incorporated into oligonucleotides. acs.org The synthesis of a 5-methyluridine derivative of this BNA was also pursued, highlighting the interest in combining methylation with structural bridging to create molecules with high nuclease resistance and strong binding affinity to complementary RNA. acs.org

Molecular dynamics simulations and other computational tools are also used to assess the structural and thermodynamic consequences of modifications. For instance, in the design of 4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridine (4AEomU), calculations showed that the analogue preferred a C3′-endo sugar pucker, which is entropically favorable for the stability of DNA/RNA duplexes. nih.gov

Table 2: In Silico Design of this compound Analogues

This table provides examples of this compound analogues designed using computational models.

Analogue Name/Class Computational Method Design Rationale Intended Application Reference
4'-C-Methyluridine Free Energy Perturbation (FEP) Predict substrate affinity for host kinase (UMPK) and inhibitory activity against viral polymerase (HCV RdRp). Antiviral (HCV) nih.gov
2',4'-BNANC[NH] (5-methyluridine derivative) Molecular Design Create a bridged nucleic acid with superior nuclease resistance and high binding affinity to RNA. Antisense and antigene technologies acs.org
4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridine (4AEomU) Molecular Dynamics (MD) Simulations Achieve favorable sugar puckering (C3′-endo) for thermal stability in duplexes. Antisense therapeutics nih.gov

In Silico Predictions of Biological Activities and Pathway Perturbations in Theoretical Models

Beyond predicting binding to specific targets, computational models can forecast the broader biological activities of molecules and their potential to perturb cellular pathways. For this compound (m5U), a significant focus of in silico prediction has been identifying its location in various RNA molecules, a critical step for understanding its function. nih.gov

Several computational tools have been developed specifically to predict m5U modification sites from RNA sequences. These models leverage machine learning algorithms, such as support vector machines (SVM) and deep neural networks (DNN), to distinguish m5U sites from non-m5U sites.

m5UPred: This was the first web server developed for the in silico identification of m5U sites. nih.gov It uses an SVM algorithm and achieved high performance, with an area under the receiver operating characteristic curve (AUC) greater than 0.95 on test datasets. nih.gov

RNADSN: This tool employs a transfer learning deep neural network. nih.gov It learns common features between tRNA and mRNA m5U sites to improve the prediction of the less-understood mRNA m5U modifications. nih.gov RNADSN demonstrated superior performance over previous methods, achieving an average AUC of 0.9422. nih.gov

Deep-m5U: This predictor utilizes a hybrid feature selection method and a deep neural network classifier. researchgate.net It has shown improved accuracy compared to existing models on benchmark datasets for both full transcript and mature mRNA sequences. researchgate.net

These predictive tools are crucial because they serve as effective alternatives to complex experimental methods for identifying RNA modifications, thereby facilitating research into the biological roles of m5U in processes like stress response and cancer development. nih.govnih.gov

While direct in silico predictions of the specific signaling pathways perturbed by this compound are not extensively documented, general methodologies for this purpose exist. For example, the PROGENy tool uses a linear model based on pathway-responsive genes identified from a large set of perturbation experiments to infer the activity of major signaling pathways from gene expression data. nih.gov In theory, such a tool could be used to analyze transcriptomic data from cells treated with this compound or its analogues to predict which signaling pathways (e.g., MAPK, NFkB, PI3K) are activated or inhibited. This approach separates the concept of pathway activation from the expression of pathway components, providing a more functional readout of cellular changes. nih.gov

Table 3: In Silico Models for Predicting m5U Biological Activity

This table compares computational models designed to predict the location of 5-methyluridine (m5U) sites on RNA.

Model Name Core Technology Key Feature Reported Performance (AUC) Reference
m5UPred Support Vector Machine (SVM) First web server for m5U site prediction; uses biochemical encoding. > 0.954 nih.gov
RNADSN Deep Neural Network (DNN) Uses transfer learning from tRNA to improve mRNA m5U prediction. ~ 0.942 nih.gov
Deep-m5U Deep Neural Network (DNN) Employs advanced feature selection (SHAP) for enhanced accuracy. > 0.95 (Mature mRNA) researchgate.net

Analytical Methodologies for Detection, Quantification, and Characterization of Alpha 5 Methyluridine

Chromatographic Separation Techniques for Purity and Impurity Profiling

Chromatography is the cornerstone for separating Alpha-5-Methyluridine from its synthetic precursors, by-products, and degradation products. The choice of technique is dictated by the specific analytical goal, whether it is routine purity assessment or the sensitive detection of trace-level impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the purity analysis of this compound due to its robustness, precision, and versatility. As a polar nucleoside analogue, it is well-suited for separation using reversed-phase (RP-HPLC) methods.

In a typical RP-HPLC setup, an aqueous mobile phase, often containing a buffer like ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape, is used with an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the concentration of the organic modifier is increased over time, is highly effective for resolving this compound from both more polar and less polar impurities within a single analytical run. The stationary phase is typically a silica-based column chemically bonded with C18 alkyl chains.

Detection is most commonly achieved using an Ultraviolet (UV) detector. The pyrimidine (B1678525) ring system in this compound exhibits strong absorbance in the UV region, typically with a maximum absorption (λ-max) around 267 nm. For more comprehensive analysis, a Diode Array Detector (DAD) or Photodiode Array (PDA) can be used. These detectors acquire the full UV-Vis spectrum for every point in the chromatogram, enabling peak purity assessment and aiding in the tentative identification of unknown impurities by comparing their spectra to that of the main compound.

Table 5.1.1: Example HPLC Method Parameters for Purity Analysis of this compound

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column providing good resolution for polar nucleosides.
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 6.8Aqueous buffer to maintain consistent ionization and peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte and impurities from the column.
Gradient Elution 5% to 40% B over 20 minutesEffectively separates impurities with a wide range of polarities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Detection UV at 267 nmCorresponds to the maximum absorbance wavelength for the 5-methyluracil chromophore.
Expected Retention Time ~8.5 minHypothetical retention under these conditions. Closely related impurities, such as Thymidine (B127349) (the β-anomer), would have a slightly different retention time.

For applications requiring the highest levels of sensitivity and specificity, such as detecting trace impurities or quantifying the compound in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier technique. It couples the powerful separation capabilities of LC with the definitive identification and quantification power of tandem mass spectrometry.

Electrospray Ionization (ESI) is the preferred ionization source for polar molecules like this compound, as it gently transfers ions from the liquid phase to the gas phase with minimal fragmentation. The analysis can be performed in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ is monitored, while in negative mode, the deprotonated molecule [M-H]⁻ is observed.

The true power of LC-MS/MS lies in its ability to perform Multiple Reaction Monitoring (MRM). In this mode, the first mass spectrometer (Q1) is set to isolate the precursor ion (e.g., the [M+H]⁺ of this compound). This ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise and co-eluting interferences, leading to exceptional sensitivity and accurate quantification. A common fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond, resulting in a fragment corresponding to the protonated base.

Table 5.1.2: Representative LC-MS/MS Parameters for this compound

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Description
This compound Positive ESI243.1127.1Transition corresponds to [M+H]⁺ → [Base+H]⁺, where the base is 5-methyluracil. This is a highly specific transition for quantification.

Capillary Electrophoresis (CE) offers an orthogonal separation mechanism to HPLC, making it an excellent complementary technique. CE separates analytes in a narrow, fused-silica capillary based on their electrophoretic mobility and the electroosmotic flow under a high-voltage field. Its key advantages include extremely high separation efficiency (high theoretical plate counts), minimal sample and solvent consumption, and rapid analysis times.

While standard CE is ideal for charged species, neutral compounds like this compound can be effectively analyzed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant, such as Sodium Dodecyl Sulfate (SDS), is added to the background electrolyte buffer at a concentration above its critical micelle concentration. These charged micelles act as a pseudostationary phase. The neutral analyte partitions between the aqueous buffer and the hydrophobic core of the micelles, and separation occurs based on these differential partitioning coefficients. CE is particularly powerful for resolving structurally similar isomers, such as the α- and β-anomers of nucleosides, which can sometimes be challenging to separate by HPLC.

Advanced Spectroscopic Techniques for Quantitative and Qualitative Analysis

While chromatography separates components, spectroscopy provides fundamental information about molecular structure and can be used for both identification and quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance without the need for an identical reference standard of the analyte. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

In a typical ¹H qNMR experiment, a precisely weighed sample of this compound is co-dissolved with a precisely weighed amount of a certified internal standard (e.g., Maleic Acid) in a deuterated solvent (e.g., Deuterium Oxide, D₂O). The ¹H NMR spectrum is then acquired under specific, optimized conditions (e.g., a long relaxation delay) to ensure full relaxation of all protons, which is critical for accurate integration. By comparing the integral of a unique, well-resolved proton signal from this compound (e.g., the H-6 proton on the pyrimidine ring) to the integral of a known signal from the internal standard, the exact molar quantity and thus the purity of the analyte can be calculated with high precision and accuracy.

Table 5.2.1: Key Parameters for a qNMR Purity Assay of this compound

ParameterDescription / Value
Analyte This compound
Internal Standard Maleic Acid (certified purity)
Solvent Deuterium Oxide (D₂O)
Analyte Signal for Integration H-6 proton (unique signal, typically a singlet or narrow doublet around 7.5-7.8 ppm)
Standard Signal for Integration Olefinic protons of Maleic Acid (sharp singlet at ~6.3 ppm)
Key Acquisition Parameter Relaxation Delay (D1) ≥ 5 * T₁, where T₁ is the longest spin-lattice relaxation time of the integrated protons.

Infrared (IR) and Raman spectroscopy are powerful techniques for confirming the identity of this compound by providing a unique "vibrational fingerprint." Both methods probe the vibrational modes of the molecule's chemical bonds, but they operate on different principles and are often complementary.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation is measured as it excites molecular vibrations (stretching, bending). The technique is particularly sensitive to polar functional groups. The IR spectrum of this compound would show characteristic absorption bands for O-H stretches from the hydroxyl groups on the sugar, N-H stretches from the pyrimidine ring, strong C=O stretches from the two carbonyl groups, and a complex series of C-O and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy involves irradiating the sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the molecule's vibrational frequencies. Raman is highly sensitive to symmetric and non-polar bonds, which may be weak or inactive in the IR spectrum. For this compound, Raman spectroscopy is particularly effective for observing the vibrational modes of the pyrimidine ring system.

Together, IR and Raman provide a comprehensive vibrational profile that can be used to confirm the identity of this compound by matching its spectrum against a known reference standard. These techniques are also valuable for detecting different polymorphic forms of the solid material.

Table 5.2.2: Characteristic Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentPrimary Technique
3500 - 3200O-H and N-H stretchingIR
3100 - 3000C-H stretching (aromatic and aliphatic)IR / Raman
1720 - 1650C=O stretching (carbonyl groups)IR (strong) / Raman (moderate)
1650 - 1600C=C stretching and ring vibrationsRaman (strong) / IR (moderate)
1250 - 1000C-O stretching (sugar moiety)IR

Radiochemical Labeling and Detection Techniques for Metabolic Tracing

Radiochemical labeling is a fundamental technique in biochemical and metabolic research, allowing for the sensitive and specific tracking of molecules within biological systems. openmedscience.com By incorporating a radioactive isotope into the structure of this compound, researchers can trace its metabolic fate, distribution, and incorporation into nucleic acids. bitesizebio.com This approach provides dynamic insights into metabolic pathways that complement static measurements from other analytical techniques. bitesizebio.com The choice of isotope and detection method is crucial for the successful design of metabolic tracing experiments. openmedscience.combitesizebio.com

The synthesis of radiolabeled this compound involves incorporating a radionuclide into the molecule without altering its fundamental chemical structure and biological activity. openmedscience.com The most common isotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (B154650) (³H) due to their relatively long half-lives and suitability for tracing biological molecules. openmedscience.comnih.gov The synthesis strategy depends on the desired label position and the available radiolabeled precursors.

One common approach is to start with a commercially available radiolabeled precursor, such as [¹⁴C]uridine or a ¹⁴C-labeled amino acid mixture, and utilize enzymatic or chemical methods to achieve the final product. nih.gov For instance, the methyl group at the C5 position can be introduced using a radiolabeled methyl donor. In some bacteria, the formation of 5-methyluridine (B1664183) is catalyzed by a tRNA methyltransferase that uses a one-carbon unit derived from a source like N⁵, N¹⁰-methylenetetrahydrofolate. nih.gov In other organisms, S-adenosyl-l-methionine (S-AdoMet) serves as the methyl donor. nih.gov A synthetic scheme could therefore involve incubating a suitable uridine (B1682114) substrate with the relevant enzyme and a radiolabeled donor, such as [¹⁴C]serine which can provide the one-carbon unit. researchgate.net

Chemical synthesis provides another route. For example, a multi-step chemical synthesis can be designed starting from commercially available 5-methyluridine to introduce a different radiolabel, such as Fluorine-18 ([¹⁸F]), although this is more common for PET imaging applications than for metabolic tracing. researchgate.net The synthesis of tritiated ([³H]) analogues can be achieved through methods like catalytic exchange with tritium gas or by reduction of a suitable precursor with a tritiated reducing agent. acs.org The synthesis of [³H]PSI-6130, a nucleoside analog, has been performed by specialized biochemical suppliers. asm.org Regardless of the method, the final radiolabeled product must be rigorously purified, typically using high-performance liquid chromatography (HPLC), to ensure radiochemical purity before use in biochemical studies. researchgate.netacs.org

Table 1: Common Radioisotopes for Labeling this compound

IsotopeHalf-LifeEmission TypeEnergyTypical Application
Carbon-14 (¹⁴C)~5,730 yearsBeta (β⁻)LowLong-term metabolic tracing, quantification of incorporation. openmedscience.com
Tritium (³H)~12.3 yearsBeta (β⁻)Very LowHigh-resolution autoradiography, binding assays. nih.gov
Phosphorus-32 (³²P)~14.3 daysBeta (β⁻)HighLabeling phosphate (B84403) backbone in nucleic acid studies. nih.govasm.org

Once radiolabeled this compound is introduced into a biological system, its location and quantity can be determined using several detection techniques, primarily autoradiography and liquid scintillation counting. researchgate.netrevvity.com

Autoradiography is a technique that uses X-ray film or a phosphorimager to visualize the distribution of a radioactive substance within a sample. researchgate.net In biochemical studies, cells or tissues are incubated with radiolabeled this compound and then processed. For analyzing incorporation into RNA, total RNA can be extracted, separated by gel electrophoresis, and transferred to a membrane. researchgate.net The membrane is then exposed to a film or imaging screen, and the radioactive emissions from the incorporated [¹⁴C] or [³H]-labeled nucleoside create a dark spot on the film, revealing the location and relative amount of the labeled RNA. researchgate.netoup.comoup.com This method is invaluable for visualizing the specific molecules or tissues that have taken up the tracer. oup.com

Liquid Scintillation Counting (LSC) is a quantitative method used to measure the amount of radioactivity in a sample. revvity.comwikipedia.org The sample containing the radiolabeled this compound (e.g., isolated DNA/RNA or whole cells) is mixed with a scintillation cocktail in a vial. nih.govwikipedia.org The beta particles emitted by the radioisotope (like ¹⁴C or ³H) transfer energy to solvent molecules in the cocktail, which in turn excites fluorescent molecules (fluors). wikipedia.org These fluors emit photons of light, which are detected and counted by the photomultiplier tubes of a liquid scintillation counter. revvity.comwikipedia.org The resulting count rate (in counts per minute or disintegrations per minute) is directly proportional to the amount of radiolabeled compound in the sample. nih.gov LSC is highly sensitive and is the standard method for quantifying the total uptake or incorporation of a radiolabeled tracer into a biological sample, such as determining the dpm/microgram of DNA. nih.govrevvity.com

Table 2: Comparison of Autoradiography and Liquid Scintillation Counting

FeatureAutoradiographyLiquid Scintillation Counting
Principle Detection of radioactive emissions on film or phosphor screen. researchgate.netDetection of light photons produced by scintillators excited by radiation. wikipedia.org
Output Qualitative/Semi-quantitative (image, band intensity). oup.comQuantitative (counts per minute, disintegrations per minute). nih.gov
Application Visualizing distribution in tissues, gels, or blots. oup.comMeasuring total radioactivity in a sample (e.g., cell lysates, nucleic acid extracts). nih.gov
Strengths Provides spatial resolution. oup.comHigh sensitivity, accuracy, and suitability for absolute quantification. revvity.com
Limitations Generally less quantitative than LSC; longer exposure times may be needed.Provides no spatial information; sample is consumed. revvity.com

Bioanalytical Method Validation for Research Applications

While formal bioanalytical method validation under Good Laboratory Practice (GLP) is mandated for regulatory submissions like clinical trials, the principles are equally critical for ensuring the reliability and reproducibility of data in non-clinical research applications. nih.govresearchgate.netprogress-lifesciences.nl The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose. europa.eu For research involving this compound, this means ensuring that the chosen analytical method (e.g., LC-MS) accurately and precisely measures the compound's concentration in a given biological matrix, such as cell culture media or tissue homogenates. mdpi.comcmbr-journal.com

A specific, written description of the method should be established before validation begins. europa.eu The validation process assesses several key parameters to characterize the method's performance. nih.govcmbr-journal.com

Specificity and Selectivity: This ensures the method can unequivocally measure this compound in the presence of other components in the sample, such as endogenous matrix components, metabolites, or other structurally similar nucleosides. researchgate.netcmbr-journal.com

Accuracy: This refers to the closeness of the measured concentration to the true concentration. nih.govcmbr-journal.com It is assessed by analyzing quality control (QC) samples with known concentrations and calculating the relative error (%RE). researchgate.net

Precision: This describes the degree of agreement among individual measurements when the method is applied repeatedly. cmbr-journal.com It is evaluated at different concentration levels (intra-day and inter-day) and expressed as the coefficient of variation (%CV). nih.govresearchgate.net

Calibration Curve (Linearity and Range): A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. nih.gov The range is the interval between the upper and lower limits of quantification (ULOQ and LLOQ) where the method is shown to be accurate, precise, and linear. nih.govresearchgate.net A minimum of five non-zero concentrations is typically recommended to establish linearity. nih.gov

Limit of Quantification (LOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Stability: This evaluates the chemical stability of this compound in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. nih.govcmbr-journal.com

Adhering to these validation principles ensures that the data generated in a research setting are robust, reliable, and can be confidently interpreted. nih.govprogress-lifesciences.nl

Table 3: Key Parameters for Bioanalytical Method Validation in Research

Validation ParameterDescriptionCommon Acceptance Criteria for Research
Accuracy Closeness of measured value to the true value. cmbr-journal.comMean value should be within ±15% of the nominal value (±20% at LLOQ). cmbr-journal.com
Precision Repeatability of measurements on the same sample. cmbr-journal.comCoefficient of Variation (%CV) should not exceed 15% (20% at LLOQ). cmbr-journal.com
Selectivity Ability to differentiate and quantify the analyte in the presence of other components. cmbr-journal.comNo significant interfering peaks at the retention time of the analyte. researchgate.net
Linearity (r²) Correlation between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99. nih.gov
Stability Analyte stability under various storage and handling conditions. cmbr-journal.comMean concentration of stability samples should be within ±15% of nominal concentration. nih.gov

Potential Academic Applications and Research Directions of Alpha 5 Methyluridine

Development of Molecular Probes for Biochemical Pathway Elucidation

The development of specialized molecular probes is essential for tracking and understanding complex biological systems. d-nb.info Alpha-5-Methyluridine can serve as a scaffold for creating such probes to investigate biochemical pathways with minimal perturbation to the system under study. d-nb.infolightox.co.uk

Fluorescent labeling is a powerful technique for visualizing molecular processes within living cells. nih.gov However, large fluorophores can interfere with the biological activity and recognition of the molecule they are attached to. d-nb.info To overcome this, researchers have developed miniaturized optical tags and fluorescent nucleobase analogues (FBAs) that are structurally similar to natural nucleobases and less likely to disrupt cellular functions. d-nb.infonih.gov

The development of a fluorescently tagged this compound analogue could enable real-time imaging of its metabolic fate. By incorporating a small, environmentally sensitive fluorophore or by designing an intrinsically fluorescent version of the 5-methyluracil base, researchers could track the compound's uptake, intracellular localization, and potential incorporation into nucleic acids. This would provide direct visual evidence of its interaction with cellular machinery.

Identifying the protein targets of small molecules is crucial for understanding their mechanism of action. nih.gov Chemical proteomics approaches, such as photoaffinity labeling (PAL), utilize custom-synthesized probes to "fish" for interacting proteins in a complex biological sample. nih.govnih.gov An affinity probe based on this compound could be designed to identify its binding partners within the cell.

Such a probe would typically consist of three parts:

The this compound core for molecular recognition.

A photoactivatable group (e.g., a diazirine) that forms a covalent bond with nearby proteins upon UV irradiation. nih.gov

A reporter tag (e.g., an alkyne or azide) for subsequent attachment of biotin (B1667282) via click chemistry, allowing for enrichment of the cross-linked proteins. mdpi.comfrontiersin.org

The general workflow involves incubating the probe with cell lysates or live cells, activating the cross-linking with light, lysing the cells, attaching biotin, and then using streptavidin-coated beads to isolate the probe-protein complexes for identification by mass spectrometry. nih.govmdpi.com This unbiased approach could reveal previously unknown enzymes or regulatory proteins that interact with this compound.

Role in Understanding Nucleoside Metabolism and Regulatory Mechanisms

Nucleoside analogues are invaluable tools for dissecting the intricate pathways of nucleoside and nucleotide metabolism. By introducing a modified compound like this compound, researchers can probe the limits and specificities of the enzymes that govern these pathways.

Organisms synthesize pyrimidine (B1678525) nucleotides through two main routes: the de novo pathway, which builds them from simple precursors like aspartate and glutamine, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. creative-proteomics.comnih.gov These pathways are essential for providing the building blocks for DNA and RNA. creative-proteomics.com While many normal cells rely on de novo synthesis, some tissues and many cancer cells can utilize the more energy-efficient salvage pathway to maintain proliferation, especially when the de novo pathway is inhibited. nih.gov

The enzymes involved in nucleoside metabolism often exhibit high substrate specificity. However, understanding the precise structural features they recognize is key to designing targeted therapeutics and understanding their biological roles. Introducing an unnatural analogue like this compound into enzymatic assays is a direct method for probing this specificity.

For example, a study on pseudouridine (B1679824) kinase from Arabidopsis thaliana (AtPUKI) used various nucleosides, including 5-methyluridine (B1664183), to determine how the enzyme distinguishes its primary substrate, pseudouridine, from other similar molecules. oup.com Similarly, using this compound as a potential substrate for enzymes such as thymidine (B127349) kinase, uridine (B1682114) phosphorylase, or RNA methyltransferases can reveal how the alpha-anomeric configuration affects binding and catalysis. scispace.commedchemexpress.com Such experiments can uncover previously unknown substrate tolerance or identify enzymes capable of processing this unusual nucleoside, thereby expanding our understanding of the enzymatic landscape of the cell.

Pre-clinical In Vitro Studies in Cellular Models (Excluding Clinical Implications)

Pre-clinical research in cellular models provides a controlled environment to investigate the biological activity of novel compounds. While direct studies on this compound are not widely reported, research on the closely related compound 5-methyluridine (m5U) offers a template for how such investigations could be conducted.

Recent studies have explored the incorporation of modified nucleotides like 5-methyluridine into self-amplifying RNA (saRNA) to enhance their properties. oup.comresearchgate.net In these in vitro experiments, saRNA encoding reporter proteins like Green Fluorescent Protein (GFP) or luciferase was synthesized with 5-methyluridine completely or partially replacing standard uridine. This modified RNA was then transfected into various cell lines, such as HEK-293T (human embryonic kidney cells), to assess its ability to be translated into protein. oup.combiorxiv.org Results indicated that saRNA containing 5-methyluridine was compatible with the cellular machinery and could lead to sustained expression of the reporter gene over time. oup.comresearchgate.netdatadryad.org These findings demonstrate the utility of cellular models in evaluating how modified nucleosides are processed by the replication and translation apparatus.

Table 1: Summary of Pre-clinical In Vitro Research Findings with 5-Methyluridine (m5U)

Study Focus Cellular Model Key Research Findings
Protein expression from modified saRNA HEK-293T Cells saRNA containing 5-methyluridine (m5U) was successfully translated, leading to the expression of a GFP reporter protein. oup.com
Durability of expression from modified saRNA HEK-293T Cells saRNA generated with m5U resulted in sustained expression of a luciferase reporter gene, suggesting prolonged activity. oup.comresearchgate.net
Compatibility of modified nucleotides with viral replicons HEK-293T Cells The noncanonical nucleotide 5-methyluridine was shown to be sufficiently compatible with a replicon from Venezuelan equine encephalitis alphavirus to mediate protein translation in vitro. oup.comresearchgate.net
Comparison of modified RNA platforms HEK-293T and C2C12 Cells In HEK293-T cells, saRNA fully substituted with 5-methylcytidine (B43896) (5mC) showed significantly higher luciferase expression compared to wild-type saRNA. The compatibility of 5-methyluridine was noted to be potentially cell-type specific. biorxiv.org

Impact on Cell Proliferation and Viability in Defined Cell Lines

The impact of nucleoside analogs on cell proliferation and viability is a cornerstone of antiviral and anticancer research. frontiersin.org These compounds can interfere with the synthesis of nucleic acids, leading to cytotoxic or cytostatic effects. medchemexpress.com While direct studies on this compound are not widely available, research on other α-anomeric nucleosides demonstrates their potential biological activity.

A study involving a series of novel 1'-homo-N-2'-deoxy-α-nucleosides, which included α-anomers of natural bases, evaluated their cytotoxic effects across multiple cell systems. researchgate.netrsc.org This indicates that the α-anomeric configuration is permissive for biological activity, including cytotoxicity. The general mechanism for nucleoside analogs often involves inhibition of DNA synthesis or the induction of apoptosis. medchemexpress.com For instance, studies on thymidine (the deoxyribose equivalent of 5-methyluridine) have shown it can induce a G0/G1 phase arrest in the cell cycle of HepG2 liver cancer cells. acs.org In other contexts, such as in colorectal cancer cells, thymidine has been observed to confer resistance to drugs like rapamycin (B549165) by inducing protective autophagy. oaepublish.com The specific effects are highly dependent on the cell type and the metabolic state of the cell.

The evaluation of this compound across a panel of defined cancer cell lines would be a critical research direction to determine its specific activity profile.

Table 1: Reported Biological Activity of Related Nucleoside Analogs in Specific Cell Lines This table includes data from related compounds due to the limited specific data for this compound.

Compound/Analog Class Cell Line(s) Observed Effect
1'-Homo-N-2'-deoxy-α-nucleosides Multiple cell systems Cytotoxic activity observed nih.govresearchgate.net
Thymidine HepG2 (Hepatocellular Carcinoma) Protective effect against H₂O₂-induced DNA damage; induction of G0/G1 cell cycle arrest acs.org
Thymidine Colo320TP1 (Colorectal Cancer) Caused resistance to rapamycin; stimulated cell proliferation oaepublish.com
4-hydroxybenzohydrazides (TP Inhibitors) PC3 (Prostate Cancer), 3T3 (Mouse Fibroblast) Some compounds showed anti-proliferative effects on PC3 cells and cytotoxicity towards 3T3 cells plos.org

Gene Expression Modulation in Specific Cellular Contexts

Modified nucleosides can significantly influence gene expression, either when incorporated into therapeutic oligonucleotides or potentially as signaling molecules. The methylation of RNA bases, including the formation of 5-methylcytosine (B146107) and N6-methyladenosine, is a known mechanism for regulating RNA stability, splicing, and translation, thereby controlling gene expression. nih.govnih.gov

Research on self-amplifying RNA (saRNA) has shown that the inclusion of the β-anomer, 5-methyluridine, can lead to strong and sustained expression of a luciferase reporter gene in vivo. oup.com This demonstrates that the cellular machinery can process RNA containing this modification, impacting the expression of the gene encoded by the synthetic RNA. In that study, saRNA containing 5-methyluridine also modulated the immunogenicity profile, affecting the resulting antigen-specific immune responses. oup.com

However, there is a lack of direct evidence showing that exogenous this compound can enter a cell and directly modulate the expression of specific endogenous genes. This remains a key area for future investigation. Such research would explore whether this compound or its metabolites can influence epigenetic markers or interfere with the transcriptional or translational machinery to alter the expression of genes involved in processes like cell cycle control or apoptosis.

Contribution to the Understanding of Nucleic Acid Structure and Function

The study of unnatural nucleosides like this compound offers a powerful tool to probe the fundamental principles of nucleic acid structure, recognition, and function. By introducing a specific structural change (the α-anomeric linkage), researchers can observe the resulting effects on duplex formation, stability, and enzymatic interactions.

Conformational Changes Induced in RNA/DNA by this compound Incorporation

The incorporation of an α-anomeric nucleotide forces significant conformational changes in nucleic acid structures. The primary change is the switch from an anti-parallel to a parallel strand alignment in the duplex. oup.com This fundamental shift stems from the altered stereochemistry of the glycosidic bond, which connects the nucleobase to the sugar. In an α-nucleoside, the base is in a trans position relative to the C4'-CH₂OH group of the sugar, whereas in a natural β-nucleoside, it is in a cis position. nih.gov

This initial change in the anomeric center leads to a cascade of conformational adjustments in the sugar-phosphate backbone to accommodate stable base pairing. While natural DNA prefers a B-form helix and RNA a wider A-form helix, α-anomeric oligonucleotides form their own distinct right-handed helical structures that can accommodate parallel Watson-Crick base pairing. oup.com NMR studies on DNA decamers containing a single α-anomeric nucleotide have been instrumental in elucidating the local structural and dynamic properties at these unique junctions. cdnsciencepub.com The 5-methyl group on the uracil (B121893) base is known to contribute to duplex stability through enhanced base stacking, and its effect within an α-anomeric context would be an interesting area of study. psu.edu

Table 2: Comparison of Properties of α-Anomeric vs. β-Anomeric Oligonucleotide Duplexes

Property β-Anomeric Duplex (Natural) α-Anomeric Duplex
Strand Orientation Anti-parallel Parallel oup.com
Thermal Stability (vs. RNA) Standard Can be significantly higher researchgate.net
Nuclease Resistance Susceptible Highly resistant oup.com
RNase H Activation Yes (for DNA/RNA hybrids) No researchgate.net
Helical Conformation B-form (DNA/DNA), A-form (RNA/RNA) Unique right-handed parallel helix

Future Perspectives and Unanswered Questions in Alpha 5 Methyluridine Research

Exploration of Novel Synthetic Routes and Derivatization Strategies

The synthesis of alpha-5-methyluridine and its derivatives is crucial for both research and therapeutic applications, as it serves as a key intermediate in the production of antiviral drugs like zidovudine (B1683550) and stavudine. researchgate.netrsc.org Current research focuses on developing more efficient and scalable synthetic methods.

Novel Synthetic Routes:

Enzymatic synthesis represents a promising and sustainable approach. A high-yielding cascade reaction has been developed using a novel combination of nucleoside phosphorylases. researchgate.net Specifically, a dual-enzyme, one-pot biocatalytic synthesis has been achieved using Bacillus halodurans purine (B94841) nucleoside phosphorylase (BhPNP1) and Escherichia coli uridine (B1682114) phosphorylase (EcUP) to produce this compound from guanosine (B1672433) and thymine (B56734). researchgate.net This method has demonstrated high yields and has been successfully scaled up. researchgate.net

Chemical synthesis methods are also being refined. One novel approach starts from a 5-formyluridine (B1218883) derivative, which is converted to a 5-cyanohydrin derivative—a versatile intermediate for further transformations. rsc.org Another strategy involves the α-hydroxylation of a 5-malonate ester derivative of uridine. rsc.org These methods avoid the challenges associated with the formation of a uridine C5-carbanion, which can be difficult to control. rsc.org

Derivatization Strategies:

Derivatization of this compound is a key strategy for developing new therapeutic agents and analytical tools. For instance, novel uridine analogs, such as 4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridine (4AEomU), have been designed and synthesized to enhance the properties of antisense therapeutics. nih.gov The introduction of different chemical moieties can improve the stability and binding affinity of resulting oligonucleotides. nih.gov

Derivatization is also critical for enhancing analytical detection. Chemical derivatization can modify the chemical and structural properties of a molecule to improve its volatility, affinity for extraction materials, and ionization efficiency in mass spectrometry. mdpi.comxjtu.edu.cn For example, derivatization of the ribose moiety using boronic acid technology and the heterocycle through hydrogen-bonding interactions has been used to create molecularly imprinted polymers for selective extraction. researchgate.net

A summary of selected synthetic and derivatization approaches is presented in Table 1.

Strategy Description Starting Materials/Reagents Key Features Reference
Enzymatic Synthesis Dual-enzyme, one-pot transglycosylation reaction.Guanosine, Thymine, B. halodurans PNP, E. coli UPHigh yield, scalable, sustainable. researchgate.net
Chemical Synthesis Transformation via a 5-cyanohydrin intermediate.5-formyluridine derivativeAvoids difficult-to-control carbanion formation. rsc.org
Chemical Synthesis α-hydroxylation of a C5-malonate ester.5-(diethyl malonate-yl) derivative of protected uridineProvides an alternative route to C5-functionalized uridines. rsc.org
Derivatization Synthesis of 4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridine.2′-O-methyl-5-methyl-uridineDesigned for antisense therapeutic applications. nih.gov
Derivatization Molecularly Imprinted Polymer (MIP) creation.Vinyl-phenylboronate ester of the template, acrylamideEnables selective extraction from complex samples like urine. researchgate.net

Identification of Additional Biological Targets and Interacting Pathways

While the presence of this compound (commonly denoted as m5U) at position 54 in the T-loop of most eukaryotic and bacterial tRNAs is well-established, its biological roles likely extend beyond this context. medchemexpress.com The enzymes responsible for this modification, tRNA methyltransferases, may have additional substrates and interacting partners, suggesting a broader regulatory network.

Recent findings indicate that m5U is also present on other types of RNA, including ribosomal RNA (rRNA) and messenger RNA (mRNA). medchemexpress.combiorxiv.orgmdpi.com The human enzyme responsible for m5U formation in cytosolic tRNA, TRMT2A, has been found to interact with proteins involved in both tRNA and rRNA biogenesis. biorxiv.org Furthermore, studies have shown that TRMT2A can methylate rRNA in addition to tRNA. biorxiv.org

The discovery of m5U on mRNA opens up new questions about its function in gene expression. mdpi.com Aberrant levels of m5U have been linked to human diseases such as breast cancer and systemic lupus erythematosus, as well as cellular stress responses, suggesting its involvement in these pathological pathways. mdpi.comnih.gov Some tRNA-modifying enzymes have been shown to act on non-canonical targets; for instance, the tRNA methyltransferase TRMT10A can influence mRNA methylation levels. pnas.orgnih.gov This "cross-talk" between RNA modification pathways suggests a complex regulatory landscape where this compound may play a role. The activation of RNA-sensing pathways, which are critical in the innate immune response, can be influenced by RNA modifications. oup.com While some modifications help RNA evade immune detection, this compound has been shown to activate the protein kinase R (PKR), an important component of the antiviral response. oup.com

Future research will likely focus on mapping the m5U landscape across the entire transcriptome and identifying the full range of proteins that interact with this modified nucleoside and its modifying enzymes.

Advancements in Computational Modeling and Predictive Capabilities

Computational approaches are becoming increasingly vital for understanding the role of RNA modifications like this compound. These methods offer a time- and cost-effective way to predict modification sites and model their structural and functional consequences.

Several computational models have been developed to predict m5U sites from RNA sequences. These tools leverage machine learning and deep learning algorithms to identify the sequence and structural motifs that are recognized by m5U-modifying enzymes.

m5UPred: This model uses a support vector machine (SVM) algorithm based on nucleotide density and chemical properties to identify m5U sites. nih.gov

m5U-SVM: An advancement that incorporates multi-view features, including traditional physicochemical properties and distributed representations, to improve prediction accuracy. nih.gov

RNADSN: A transfer learning deep neural network that learns common features between tRNA and mRNA to enhance the prediction of m5U sites on mRNA. mdpi.comnih.gov This model has shown improved performance over other methods, especially when training data for mRNA is limited. mdpi.com

Deep-m5U: This model combines Convolutional Neural Networks (CNNs) with tetranucleotide composition to capture both local motifs and global sequence characteristics for robust prediction. maynoothuniversity.ie

Table 2 provides a comparison of these predictive models.

Model Name Methodology Key Features Reference
m5UPred Support Vector Machine (SVM)Uses nucleotide density and chemical properties. nih.gov
m5U-SVM Support Vector Machine (SVM)Incorporates multi-view features for improved accuracy. nih.gov
RNADSN Transfer Learning Deep Neural NetworkLearns from tRNA data to predict on mRNA. mdpi.comnih.gov
Deep-m5U Convolutional Neural Network (CNN)Combines CNN with tetranucleotide composition. maynoothuniversity.ie

In addition to site prediction, computational models are advancing in their ability to simulate the three-dimensional structure of modified RNAs. For example, AlphaFold 3 has started to incorporate a limited number of natural modifications, including 5-methyluridine (B1664183), into its RNA structure predictions. mdpi.com These advancements will be crucial for understanding how m5U influences RNA folding, stability, and interactions with proteins and other molecules.

Integration with Omics Technologies for Systems-Level Understanding

The integration of multiple "omics" technologies—such as transcriptomics, proteomics, and metabolomics—is essential for building a systems-level view of the biological impact of this compound. By combining these large-scale datasets, researchers can connect changes in m5U levels to broader alterations in gene expression, protein function, and metabolic pathways.

Metabolomics studies, which comprehensively analyze small molecule metabolites, have identified this compound in various biological samples, including urine and serum. goodmancancer.ca In several studies integrating metabolomics and transcriptomics, this compound has emerged as a differentially regulated metabolite in disease states.

In a study of neuropathic pain and pain-related depression in rats, this compound was found to be upregulated. nih.gov

An analysis of the human gut microbiome identified increased levels of 5-methyluridine associated with colonization by certain bacteria. biorxiv.org

Integrated analyses of transcriptomics and metabolomics in oysters have shed light on the molecular mechanisms of growth-defense trade-offs, providing a framework for how such studies can elucidate complex biological processes. frontiersin.org

In the context of cancer, integrated analyses of metabolomics and transcriptomics have been used to uncover dysregulated networks and potential biomarkers in triple-negative breast cancer. nih.gov

These integrated approaches allow researchers to move beyond simple correlations and begin to understand the functional consequences of altered this compound metabolism. For example, by linking an increase in this compound with changes in the expression of specific genes (transcriptomics) and the abundance of certain proteins (proteomics), it becomes possible to map the pathways through which this modified nucleoside exerts its effects.

Emerging Analytical Technologies for Ultra-Trace Detection and Characterization

The development of highly sensitive and specific analytical methods is paramount for detecting and quantifying this compound, especially at the low concentrations often found in biological systems. Emerging technologies are pushing the boundaries of detection, enabling more precise measurements from smaller sample volumes.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of modified nucleosides. researchgate.net However, its sensitivity can be limited by the low ionization efficiency of compounds like this compound. To overcome this, several strategies are being employed:

Chemical Derivatization: As mentioned previously, modifying the structure of this compound can enhance its detection by mass spectrometry. nih.gov This is a common strategy in metabolomics to improve the analytical performance for a wide range of compounds. xjtu.edu.cn

Molecularly Imprinted Polymers (MIPs): This technology involves creating custom-made binding sites that are highly selective for a target molecule. MIPs have been developed for this compound to serve as a selective material for solid-phase extraction (MISPE). researchgate.net This allows for the selective enrichment of pyrimidine (B1678525) nucleosides from complex matrices like urine, thereby improving the sensitivity and reliability of subsequent analysis. researchgate.net

Advanced Chromatographic Materials: The development of new stationary phases for hydrophilic interaction chromatography (HILIC), such as zwitterionic materials based on hybrid organic/inorganic particles, offers improved retention and separation of polar analytes like nucleosides. lcms.cz

These advancements are crucial for applications such as biomarker discovery, where the ability to detect ultra-trace amounts of a compound can be the difference between identifying a disease signature and missing it entirely. The ongoing development of novel sensors and extraction materials promises to further enhance our ability to characterize the role of this compound in health and disease. mdpi.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Alpha-5-Methyluridine in laboratory settings?

  • Methodological Answer : Synthesis typically involves nucleoside modification via enzymatic or chemical methylation of uridine. Key steps include:

  • Chemical Methylation : Use of methylating agents (e.g., methyl iodide) under controlled pH and temperature.

  • Enzymatic Methods : Employing methyltransferases (e.g., tRNA-specific enzymes) with SAM (S-adenosyl methionine) as a methyl donor.

  • Characterization : Confirm identity via 1^1H/13^13C NMR, mass spectrometry, and HPLC for purity (>95%).

  • Documentation : Detailed reaction conditions, yields, and spectral data must be recorded to ensure reproducibility .

    Synthesis Parameter Recommendation
    Methylation AgentMethyl iodide/Dimethyl sulfate
    SolventAnhydrous DMF or methanol
    Reaction Temperature25–50°C, depending on method
    PurificationColumn chromatography or HPLC

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm methyl group position and sugar moiety structure.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • HPLC : Reverse-phase HPLC with UV detection (260 nm) to assess purity.
  • Elemental Analysis : Verify empirical formula (C10_{10}H14_{14}N2_2O6_6) .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

  • Methodological Answer :

  • Store at -20°C in airtight, light-protected containers.
  • Avoid exposure to strong oxidizing agents (e.g., peroxides) and humidity.
  • Conduct stability assays under accelerated conditions (e.g., 40°C/75% RH) to predict degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on the enzymatic interactions of this compound?

  • Methodological Answer :

  • Systematic Review : Aggregate data from multiple studies to identify methodological variability (e.g., enzyme sources, assay conditions).
  • Replication Studies : Reproduce experiments using standardized protocols (e.g., uniform buffer systems, enzyme concentrations).
  • Statistical Meta-Analysis : Apply tools like funnel plots to detect publication bias or outliers.
  • Advanced Techniques : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for precise binding affinity measurements .

Q. What methodological considerations are critical when designing experiments to study the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Variables : Maintain consistent ionic strength and temperature across pH levels (e.g., 2.0–9.0).
  • Analytical Tools : Use HPLC-MS to track degradation products (e.g., demethylated uridine).
  • Kinetic Modeling : Apply first-order decay models to calculate half-lives at each pH.
  • Validation : Compare results with accelerated stability studies and computational predictions (e.g., DFT calculations) .

Q. How can researchers investigate the role of this compound in RNA modification pathways using knockout models?

  • Methodological Answer :

  • Genetic Models : Use CRISPR/Cas9 to knockout methyltransferase genes (e.g., TRMT2A) in cell lines.
  • RNA Sequencing : Perform comparative transcriptomic analysis to identify methylation-dependent splicing events.
  • Metabolomic Profiling : Quantify SAM/SAH ratios to assess methyl donor availability.
  • Controls : Include wild-type and rescue (gene-reintroduced) models to validate specificity .

Data Reporting and Reproducibility

Q. What guidelines should be followed when reporting experimental data on this compound in publications?

  • Methodological Answer :

  • Structured Reporting : Separate results, methods, and discussion sections. Avoid duplicating data in text and tables .

  • Supplemental Data : Include raw NMR spectra, HPLC chromatograms, and kinetic datasets as supplementary files.

  • Ethical Compliance : Disclose conflicts of interest and adhere to journal-specific formatting (e.g., Beilstein Journal guidelines) .

    Data Type Reporting Standard
    Spectral DataInclude peak assignments and integration values
    ChromatogramsLabel retention times and purity percentages
    Kinetic ParametersReport R2R^2 values and error margins

Q. How can researchers ensure reproducibility when sharing protocols for this compound synthesis?

  • Methodological Answer :

  • Step-by-Step Protocols : Document reagent grades (e.g., ≥99% purity), equipment calibration, and troubleshooting notes.
  • Open-Source Platforms : Use repositories like Zenodo or Protocols.io for version-controlled protocol sharing.
  • Peer Validation : Collaborate with independent labs to verify results before publication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.